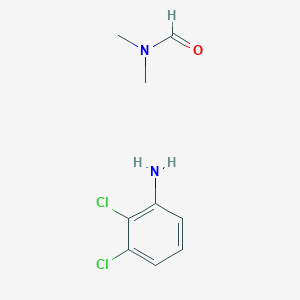
2,3-dichloroaniline;N,N-dimethylformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloroaniline and N,N-dimethylformamide are two distinct chemical compounds often used in various chemical processes. 2,3-Dichloroaniline is an aniline derivative with two chlorine atoms attached to the benzene ring, while N,N-dimethylformamide is a polar aprotic solvent widely used in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dichloroaniline can be synthesized through the chlorination of aniline, followed by purification processes to isolate the desired isomer . The reaction typically involves the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring.
N,N-Dimethylformamide is produced industrially by the reaction of dimethylamine with carbon monoxide under high pressure and temperature in the presence of a catalyst
化学反应分析
Types of Reactions
2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form 2,3-dichlorobenzene.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
N,N-Dimethylformamide, on the other hand, is known for its role as a solvent and reagent in various organic reactions. It can act as a catalyst and stabilizer in certain reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Dichlorobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
2,3-Dichloroaniline is used in the production of dyes, pigments, and optical brighteners. It also serves as a flame retardant for polymers and is involved in the manufacturing of growth regulators and polymer auxiliaries .
N,N-Dimethylformamide is extensively used as a solvent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers. It also plays a role in the synthesis of heterocyclic compounds and as a reagent in various chemical transformations .
作用机制
2,3-Dichloroaniline exerts its effects primarily through its interactions with nucleophiles, leading to substitution reactions. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, resulting in the formation of various substituted products .
N,N-Dimethylformamide acts as a solvent, stabilizer, and catalyst in chemical reactions. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
2,4-Dichloroaniline: Another isomer of dichloroaniline with chlorine atoms at the 2 and 4 positions.
2,5-Dichloroaniline: Chlorine atoms at the 2 and 5 positions.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions.
Uniqueness
2,3-Dichloroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atoms affects the compound’s chemical behavior and its suitability for various industrial applications .
N,N-Dimethylformamide is unique for its versatility as a solvent, reagent, and catalyst in organic synthesis. Its ability to stabilize reaction intermediates and facilitate various chemical transformations makes it indispensable in many chemical processes .
属性
CAS 编号 |
676328-10-2 |
|---|---|
分子式 |
C9H12Cl2N2O |
分子量 |
235.11 g/mol |
IUPAC 名称 |
2,3-dichloroaniline;N,N-dimethylformamide |
InChI |
InChI=1S/C6H5Cl2N.C3H7NO/c7-4-2-1-3-5(9)6(4)8;1-4(2)3-5/h1-3H,9H2;3H,1-2H3 |
InChI 键 |
JVXGXCYQBFKUMO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=O.C1=CC(=C(C(=C1)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



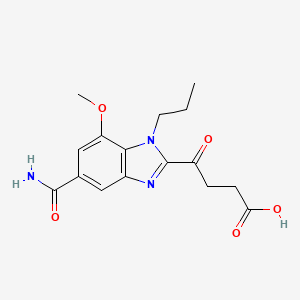
![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
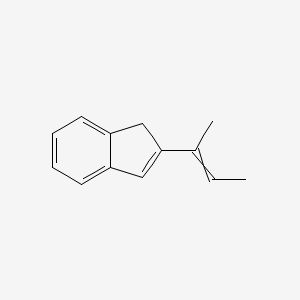
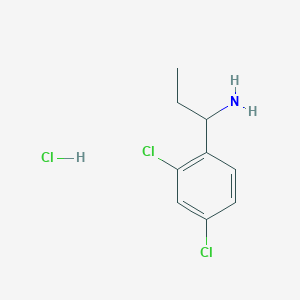
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
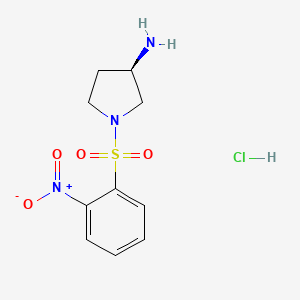
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
![N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine](/img/structure/B12514703.png)
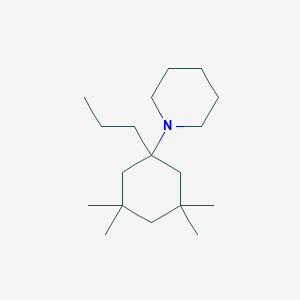
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
